4-[(1H-1,2,3-Benzotriazol-1-ylmethyl)sulfanylcarbothioyl]-2,6-di-tert-butylphenol
Description
This compound is a multifunctional organic molecule featuring a benzotriazole core fused to a benzene ring, a methylene-sulfanylcarbothioyl linkage, and a 2,6-di-tert-butylphenol group. The benzotriazole moiety is renowned for its UV-absorbing properties, while the tert-butyl groups enhance steric hindrance, improving thermal stability.
Properties
IUPAC Name |
benzotriazol-1-ylmethyl 3,5-ditert-butyl-4-hydroxybenzenecarbodithioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3OS2/c1-21(2,3)15-11-14(12-16(19(15)26)22(4,5)6)20(27)28-13-25-18-10-8-7-9-17(18)23-24-25/h7-12,26H,13H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZFQMYSWGZPLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=S)SCN2C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[(1H-1,2,3-Benzotriazol-1-ylmethyl)sulfanylcarbothioyl]-2,6-di-tert-butylphenol is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and agricultural science due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 455.55 g/mol. The structure includes a benzotriazole moiety, which is known for its diverse biological activities, and a di-tert-butylphenol structure that contributes to its stability and lipophilicity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Activity : The di-tert-butylphenol component is associated with antioxidant properties, which can mitigate oxidative stress in biological systems.
- Insecticidal Properties : Studies have shown that derivatives of di-tert-butylphenol can act as agonists for insect odorant receptors, suggesting potential use in pest control strategies .
- Antimicrobial Effects : Preliminary data suggest that this compound may possess antimicrobial properties against certain bacterial strains.
The biological activity of this compound can be attributed to several mechanisms:
- Oxidative Stress Modulation : By scavenging free radicals, the compound may reduce cellular damage caused by oxidative stress.
- Receptor Interaction : The benzotriazole moiety interacts with specific receptors in insects, potentially disrupting their normal physiological processes .
- Cell Membrane Disruption : Some studies suggest that similar compounds can disrupt bacterial cell membranes, leading to cell lysis.
Case Study 1: Insecticidal Activity
A recent study identified 2,4-di-tert-butylphenol as a novel agonist for insect odorant receptors. The research demonstrated that this compound binds specifically to the Orco subunit of these receptors in Drosophila melanogaster, leading to activation and subsequent behavioral changes in insects. This finding opens avenues for developing targeted insecticides that minimize harm to non-target species .
Case Study 2: Antioxidant Properties
Another investigation focused on the antioxidant capacity of compounds similar to this compound. Results indicated significant radical scavenging activity in vitro, suggesting potential applications in preventing oxidative damage in biological systems .
Data Tables
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its hybrid structure, combining features of benzotriazoles, thioesters, and hindered phenols. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Performance Metrics
Table 2: Comparative Properties (Hypothetical Data Based on Structural Inference)
| Property | Target Compound | Tinuvin P | 2-(4-Amino-triazol)acetic acid |
|---|---|---|---|
| Molecular Weight (g/mol) | ~450–500 | 225.24 | ~180–200 |
| Solubility | Lipophilic (low in water) | Low in water | Hydrophilic (high in water) |
| Thermal Stability (°C) | >300 | ~220 | ~150 |
| UV λ_max (nm) | ~340 | 345 | N/A (non-UV active) |
| Key Function | UV stabilizer, antioxidant | UV absorber | Bioactive intermediate |
Advantages and Limitations
- Target Compound :
- Advantages: Combines UV absorption (benzotriazole), radical scavenging (thioester), and thermal resistance (tert-butyl).
- Limitations: Higher molecular weight may reduce compatibility with certain polymer matrices.
- Tinuvin P : Simpler structure but lacks antioxidant functionality.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
